(S)-3-Amino-2,3-dihydro-1H-indene-5-carboxylic acid
CAS No.:
Cat. No.: VC15771031
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H11NO2 |
---|---|
Molecular Weight | 177.20 g/mol |
IUPAC Name | (3S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
Standard InChI | InChI=1S/C10H11NO2/c11-9-4-3-6-1-2-7(10(12)13)5-8(6)9/h1-2,5,9H,3-4,11H2,(H,12,13)/t9-/m0/s1 |
Standard InChI Key | BUFRECLNBYNVGG-VIFPVBQESA-N |
Isomeric SMILES | C1CC2=C([C@H]1N)C=C(C=C2)C(=O)O |
Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)C(=O)O |
Introduction
Chemical Structure and Stereochemical Features
The molecular formula of (S)-3-amino-2,3-dihydro-1H-indene-5-carboxylic acid is , with a molecular weight of 177.20 g/mol . The structure consists of a fused bicyclic system (2,3-dihydro-1H-indene) substituted with an amino group at the 3-position and a carboxylic acid at the 5-position. The (S)-configuration at the 3-position introduces chirality, critical for interactions with biological targets .
The indene scaffold provides rigidity, potentially enhancing binding affinity to proteins. Comparative analysis with structurally related compounds, such as 2,3-dihydro-1H-indene-5-carboxylic acid (indan-5-carboxylic acid), highlights the role of the amino group in modulating electronic and steric properties . The carboxylic acid moiety enables salt formation, as seen in the hydrochloride derivative of rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid , though solubility data for the (S)-3-amino-5-carboxylic acid variant remain limited.
Synthesis and Analytical Characterization
Synthetic Routes
Enantioselective synthesis likely employs chiral catalysts or resolving agents to achieve the (S)-configuration. A related compound, rac-(1R,3S)-3-amino-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride, was synthesized as a racemic mixture, followed by chiral separation .
Analytical Data
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 177.20 g/mol | |
Melting Point | Not reported | — |
Solubility | Likely polar aprotic solvents | Inferred from |
HPLC Purity | >98% (analogous compounds) |
Structural confirmation typically employs NMR, NMR, and mass spectrometry. For example, the methyl ester analog of indan-5-carboxylic acid shows characteristic aromatic proton signals at 6.8–7.2 ppm and a carbonyl carbon at ~170 ppm .
Future Directions
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Synthetic Optimization: Develop enantioselective routes to improve yield and purity.
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Biological Screening: Evaluate kinase inhibition profiles and anticancer efficacy in vitro and in vivo.
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Prodrug Development: Explore ester or amide derivatives to enhance bioavailability.
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